Coclaurine

Catalog No.
S576641
CAS No.
486-39-5
M.F
C17H19NO3
M. Wt
285.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Coclaurine

CAS Number

486-39-5

Product Name

Coclaurine

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

Molecular Formula

C17H19NO3

Molecular Weight

285.34 g/mol

InChI

InChI=1S/C17H19NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-5,9-10,15,18-20H,6-8H2,1H3/t15-/m0/s1

InChI Key

LVVKXRQZSRUVPY-HNNXBMFYSA-N

SMILES

Array

Synonyms

(1S)-1,2,3,4-Tetrahydro-1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol; (S)-1-(4-Hydroxybenzyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-7-ol; (S)-Coclaurine; [S,(+)]-1,2,3,4-Tetrahydro-1-(4-hydroxybenzyl)-6-methoxyisoquinolin-7-ol

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)O)O

Isomeric SMILES

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC=C(C=C3)O)O

The exact mass of the compound Coclaurine is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Isoquinolines - Supplementary Records. It belongs to the ontological category of coclaurine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Coclaurine (CAS: 486-39-5) is a pivotal, naturally occurring benzylisoquinoline alkaloid that serves as a central intermediate in the biosynthesis of over 2,500 related compounds, including widely used pharmaceuticals like morphine and codeine.[1][2][3] Specifically, the (S)-enantiomer, (S)-coclaurine, is the direct precursor that enters the main biosynthetic pathways to these complex alkaloids.[1][4][5] Its core structure, a tetrahydroisoquinoline ring with specific hydroxyl and methoxy substitutions, makes it a critical building block in both natural and engineered biosynthetic systems for producing high-value alkaloids.[6][7] Procurement of the correct stereoisomer is therefore essential for achieving desired downstream synthetic outcomes.

Substituting (S)-Coclaurine with its (R)-enantiomer or the upstream precursor (S)-norcoclaurine can lead to significant failures in biosynthetic yield and product specificity. The enzymes responsible for downstream conversion, such as Coclaurine N-methyltransferase (CNMT), exhibit strong stereospecific preferences.[8][9] While some CNMTs show promiscuity, the primary enzymes in key production pathways, like that leading to morphine, specifically require the (S)-isomer to produce (S)-N-methylcoclaurine, the next critical intermediate.[3] Using (R)-Coclaurine or racemic mixtures can result in the formation of non-target alkaloids or halt the pathway altogether, making the enantiomerically pure (S)-form essential for reproducible and efficient synthesis of specific target molecules like (S)-reticuline.[10][11]

Superior Substrate for Key Biosynthetic N-Methylation Step

In enzymatic assays, (S)-Coclaurine is a highly efficient substrate for Coclaurine N-methyltransferase (CNMT), a critical enzyme in the pathway to (S)-reticuline and its derivatives. A study on CNMT from Coptis japonica showed that (S)-Coclaurine was converted to its N-methylated product at a rate of 92% under specific assay conditions.[12] In the same study, the upstream precursor, (S)-norcoclaurine, was turned over to a lesser extent, with an 88% conversion.[12] This demonstrates that providing coclaurine directly can lead to more efficient flux through this key methylation step compared to its immediate precursor.

Evidence DimensionEnzymatic Conversion Rate
Target Compound Data92% conversion for (S)-Coclaurine
Comparator Or Baseline(S)-Norcoclaurine: 88% conversion
Quantified Difference4.5% higher conversion than the immediate precursor
ConditionsIn vitro assay with recombinant Coclaurine N-methyltransferase (CNMT) from Coptis japonica.

For researchers engineering biosynthetic pathways, using (S)-Coclaurine directly can improve the efficiency and yield of the target N-methylated alkaloids by bypassing a less efficient preceding step.

Essential Stereospecificity for Downstream Alkaloid Production

The stereochemistry of coclaurine is critical for the biosynthesis of major classes of benzylisoquinoline alkaloids. Precursor feeding experiments have established that (S)-coclaurine is the specific precursor to protoberberines, benzophenanthridines, and morphinandienones (e.g., morphine).[12] In contrast, some plant species, like Nelumbo nucifera (sacred lotus), utilize a distinct pathway that preferentially starts with (R)-norcoclaurine to produce (R)-enantiomeric alkaloids.[1] This strict enzymatic channeling means that selecting the incorrect enantiomer will lead to the wrong class of final products, or no product at all, in a given biosynthetic system.

Evidence DimensionBiosynthetic Pathway Specificity
Target Compound Data(S)-Coclaurine leads to morphinans, protoberberines, benzophenanthridines.
Comparator Or Baseline(R)-Coclaurine is a precursor in separate pathways leading to (R)-enantiomeric alkaloids.
Quantified DifferenceQualitative but absolute; leads to entirely different product classes.
ConditionsIn vivo plant biosynthetic pathways (e.g., Papaver somniferum vs. Nelumbo nucifera).

Procuring the correct (S)-enantiomer is non-negotiable for projects aimed at producing S-series alkaloids like morphine, codeine, or berberine, as the (R)-form is not a viable substitute in these pathways.

Defined Role as an Intermediate, Avoiding Biosynthetic Bottlenecks

In engineered microbial systems for alkaloid production, the conversion of upstream intermediates can be a significant bottleneck. For example, in yeast engineered to produce (S)-reticuline, a substantial portion of metabolic flux can be diverted to non-target side products or accumulate as upstream precursors like (S)-norcoclaurine and (S)-coclaurine.[12] One study reported that in a fed-batch fermentation, these upstream benzyl-THIQs accounted for 25% of the total tetrahydroisoquinolines produced.[12] By supplying (S)-coclaurine exogenously, researchers can bypass the initial enzymatic steps (e.g., norcoclaurine synthase), potentially increasing the efficiency and selectivity towards the desired final product.

Evidence DimensionMetabolic Flux Distribution
Target Compound DataDirect entry point into the mid-stage of the biosynthetic pathway.
Comparator Or BaselineDe novo synthesis from tyrosine can lead to accumulation of upstream intermediates (25% of total THIQs in one case).
Quantified DifferencePotential to avoid a significant (e.g., 25%) off-pathway accumulation of precursors.
ConditionsEngineered Saccharomyces cerevisiae in fed-batch fermentation for (S)-reticuline production.

For process optimization in microbial production, feeding (S)-coclaurine directly can simplify the metabolic pathway, reduce the formation of byproducts, and improve the overall titer of the target alkaloid.

Precursor for Microbial Production of (S)-Reticuline and Derivatives

Ideal for use as a feeding supplement in engineered E. coli or yeast strains designed to produce high-value alkaloids. By providing (S)-Coclaurine directly, researchers can bypass early pathway limitations and focus on optimizing the more specific downstream enzymatic steps from (S)-N-methylcoclaurine to (S)-reticuline and beyond.[12]

Biocatalytic Synthesis of (S)-N-Methylcoclaurine

Serves as the optimal substrate for in vitro biocatalytic processes using purified or immobilized Coclaurine N-methyltransferase (CNMT). Its superior conversion rate compared to norcoclaurine makes it the preferred starting material for producing (S)-N-methylcoclaurine with high purity and yield for subsequent chemical or enzymatic modifications.[1]

Elucidation of Benzylisoquinoline Alkaloid Pathways

Essential as a chemical probe and standard for researchers investigating the stereospecificity and substrate tolerance of newly discovered enzymes in alkaloid biosynthesis. Its defined stereochemistry allows for clear differentiation between (S)- and (R)-preferring enzyme pathways in novel plant or microbial species.[6]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

2.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

285.13649347 Da

Monoisotopic Mass

285.13649347 Da

Heavy Atom Count

21

Appearance

Powder

Melting Point

220.0 °C

UNII

CW1576313Y

Other CAS

486-39-5

Wikipedia

Coclaurine

Dates

Last modified: 08-15-2023
Hawkins et al. Production of benzylisoquinoline alkaloids in Saccharomyces cerevisiae Nature Chemical Biology, doi: 10.1038/nchembio.105, published online 10 August 2008 http://www.nature.com/naturechemicalbiology

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